N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea
Overview
Description
N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea, also known as EPTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole-based compounds that have shown promising results in various fields of research. EPTU has been studied for its potential applications in the field of medicine, agriculture, and environmental science.
Scientific Research Applications
N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been extensively studied for its potential applications in various fields of research. In medicine, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models.
In agriculture, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been investigated for its potential as a plant growth regulator. It has been shown to enhance crop yield and improve plant resistance to environmental stress. N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has also been studied for its potential applications in environmental science. It has been shown to degrade various pollutants such as pesticides and dyes in water and soil.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to inhibit the activity of topoisomerase II and induce DNA damage. It also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. In Alzheimer's disease, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to induce apoptosis and inhibit cell proliferation. It also inhibits angiogenesis, which is essential for tumor growth. In Alzheimer's disease, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to improve cognitive function and reduce oxidative stress. In plants, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to enhance crop yield and improve plant resistance to environmental stress. In environmental science, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has been shown to degrade various pollutants in water and soil.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and is relatively inexpensive. However, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea also has some limitations. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type or organism being studied.
Future Directions
There are several future directions for the research on N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea. In medicine, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea could be further investigated for its potential as a cancer treatment or as a treatment for other neurodegenerative diseases. In agriculture, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea could be further studied for its potential as a plant growth regulator in different crops. In environmental science, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea could be further investigated for its potential to degrade various pollutants in different environmental conditions. Overall, N-(2-ethylphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea shows promise in various fields of research and warrants further investigation.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-2-9-5-3-4-6-10(9)14-11(17)15-16-7-12-13-8-16/h3-8H,2H2,1H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSYIGANNWDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Ethylphenyl)-3-(1,2,4-triazol-4-yl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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